2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cell proliferation and survival, particularly in cancer cells where c-Met is overexpressed or mutated .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential therapeutic agent for cancers associated with c-Met dysregulation .
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBWOKULSSXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.